

Palmitoyl Tripeptide-38: A Technical Guide to its Molecular Landscape and Biological Activity

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Compound of Interest

Compound Name: Palmitoyl tripeptide-38

Cat. No.: B15137377

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This document provides an in-depth technical overview of its molecular structure, chemical properties, and mechanism of action. It details the experimental evidence supporting its efficacy in stimulating the synthesis of key extracellular matrix components, leading to a reduction in wrinkles and an improvement in overall skin structure. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and cosmetic potential of this matrikine-mimetic peptide.

Molecular Structure and Chemical Properties

Palmitoyl Tripeptide-38 is a synthetically produced lipopeptide. The peptide component is a tripeptide with the sequence Lysyl-Methionyl(O₂)-Lysine (Lys-Met(O₂)-Lys). This tripeptide is a fragment derived from collagen VI and laminin, specifically the KMK tripeptide.^{[1][2][3]} The "Met(O₂)" indicates that the methionine residue is oxidized to a sulfone. A palmitoyl group, a 16-carbon fatty acid, is attached to the N-terminus of the tripeptide, which enhances its lipophilicity and facilitates skin penetration.^[2]

The synthesis of **Palmitoyl Tripeptide-38** is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the precise construction of the peptide sequence and the

subsequent attachment of the palmitoyl group.[1]

Table 1: Chemical and Physical Properties of **Palmitoyl Tripeptide-38**

Property	Value	Reference(s)
INCI Name	Palmitoyl Tripeptide-38	[4]
Synonyms	Matrixyl® synthe'6®, Volulip™, Pal-KMO2K	[1][5]
CAS Number	1447824-23-8	[3]
Molecular Formula	C33H65N5O7S	[6][7]
Molecular Weight	675.96 g/mol	[6][7]
Appearance	White to off-white powder	[2][3]
Solubility	Soluble in glycols	[3][8]
Stability	Stable in a pH range of 3.0 to 6.0	[2]
Storage	2 - 8 °C, protected from light	[3]

Mechanism of Action: A Matrikine-Mimetic Effect

Palmitoyl Tripeptide-38 functions as a matrikine-mimetic, meaning it mimics the action of naturally occurring peptide fragments (matrikines) that are generated during the degradation of extracellular matrix (ECM) proteins.[9] These matrikines act as signaling molecules that regulate cell activity, particularly in wound repair and tissue remodeling.[9]

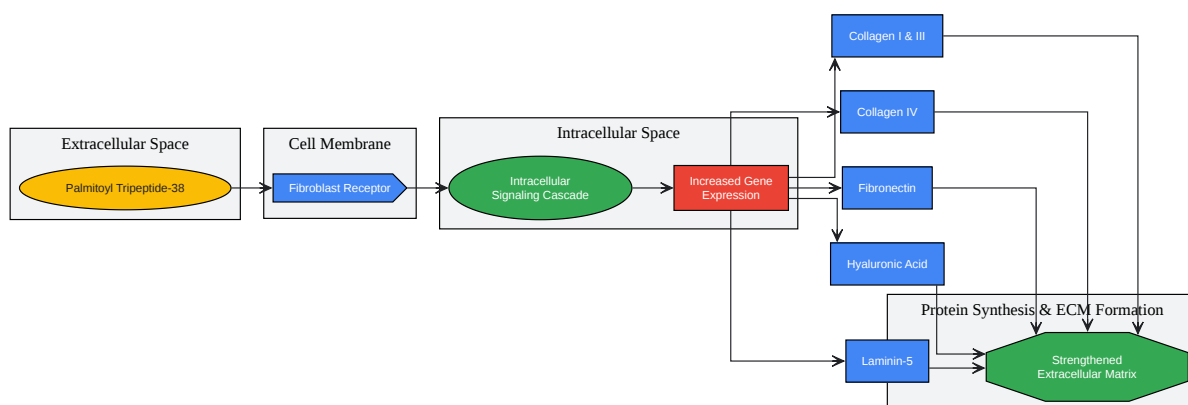
Upon penetrating the skin, **Palmitoyl Tripeptide-38** is believed to bind to specific receptors on the surface of fibroblasts, the primary cells responsible for synthesizing ECM components.[1] This binding triggers intracellular signaling cascades that lead to the increased gene expression and synthesis of key structural proteins and glycosaminoglycans.[1]

The primary mechanism of action involves the stimulation of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):[10][11]

- Collagen I, III, and IV: These are crucial for the skin's tensile strength, elasticity, and the structural integrity of the DEJ.[9]
- Fibronectin: A glycoprotein that plays a vital role in cell adhesion and wound healing.[1]
- Hyaluronic Acid: A major glycosaminoglycan responsible for skin hydration and volume.[1]
- Laminin-5: A key protein for anchoring the epidermis to the dermis.[10]

By replenishing these essential components of the ECM, **Palmitoyl Tripeptide-38** helps to rebuild and strengthen the skin's structural framework from within, leading to a visible reduction in the appearance of fine lines and wrinkles.[3]

Signaling Pathway for ECM Synthesis



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Caption: Signaling pathway of **Palmitoyl Tripeptide-38** leading to enhanced ECM synthesis.

Efficacy Data: In Vitro and In Vivo Studies

The efficacy of **Palmitoyl Tripeptide-38** has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Studies

In vitro studies on human dermal fibroblasts and keratinocytes have shown that **Palmitoyl Tripeptide-38** significantly stimulates the synthesis of key ECM components.

Table 2: In Vitro Efficacy of **Palmitoyl Tripeptide-38** (2% solution)

ECM Component	Percentage Increase in Synthesis	Reference(s)
Collagen I	+105%	[10]
Collagen III	+104%	[10]
Collagen IV	+42%	[10]
Fibronectin	+59%	[10]
Hyaluronic Acid	+174%	[10]
Laminin-5	+75%	[10]
HSP 47	+123%	[10]

In Vivo Studies

Clinical studies on human volunteers have confirmed the anti-wrinkle and skin-smoothing effects of topical formulations containing **Palmitoyl Tripeptide-38**.

Table 3: In Vivo Efficacy of **Palmitoyl Tripeptide-38**

Study Parameter	Formulation	Duration	Results	Reference(s)
Wrinkle Volume (Forehead)	2% Palmitoyl Tripeptide-38 cream	2 months	-31%	[10]
Main Wrinkle Depth (Forehead)	2% Palmitoyl Tripeptide-38 cream	2 months	-16.3%	[10]
Cutaneous Roughness	2% Palmitoyl Tripeptide-38 cream	2 months	-28%	[10]
Wrinkle Volume and Depth (Crow's Feet)	1% Palmitoyl Tripeptide-38 cream	12 weeks	Significant reduction (p<0.05)	[2]
Skin Moisture	1% Palmitoyl Tripeptide-38 cream	12 weeks	Significant increase (p<0.05)	[2]
Transepidermal Water Loss (TEWL)	1% Palmitoyl Tripeptide-38 cream	12 weeks	-22% (p<0.05)	[2]
Skin Elasticity	1% Palmitoyl Tripeptide-38 cream	12 weeks	Significant increase (p<0.05)	[2]

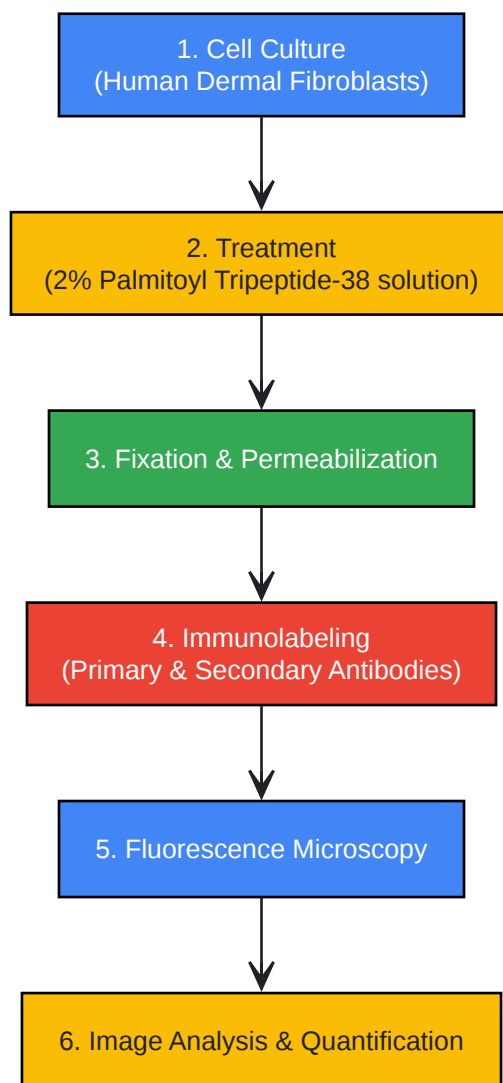
Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of **Palmitoyl Tripeptide-38**.

In Vitro Analysis of ECM Synthesis in Human Fibroblasts

This protocol outlines a method for quantifying the effect of **Palmitoyl Tripeptide-38** on the synthesis of ECM proteins by human dermal fibroblasts using immunolabeling.

Experimental Workflow:



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Caption: Workflow for in vitro analysis of ECM synthesis.

Methodology:

- Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

- **Treatment:** Cells are seeded in chamber slides and, upon reaching confluence, the medium is replaced with a serum-free medium containing a 2% solution of **Palmitoyl Tripeptide-38** or a vehicle control. The cells are incubated for 5 days.^[10]
- **Fixation and Permeabilization:** After treatment, the cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- **Immunolabeling:** The cells are blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. They are then incubated with primary antibodies specific for Collagen I, Collagen III, Collagen IV, Fibronectin, and Laminin-5 overnight at 4°C. After washing, the cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
- **Imaging:** The slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence microscope.
- **Quantification:** The fluorescence intensity of the target proteins is quantified using image analysis software and normalized to the cell number (DAPI staining).

In Vivo Clinical Assessment of Anti-Wrinkle Efficacy

This protocol describes a clinical study to evaluate the anti-wrinkle efficacy of a topical cream containing **Palmitoyl Tripeptide-38** on human volunteers.

Methodology:

- **Subject Recruitment:** A cohort of 25-30 female volunteers aged 35-60 with visible signs of facial aging (e.g., forehead wrinkles, crow's feet) is recruited.^[10]
- **Product Application:** Subjects are provided with a cream containing 2% **Palmitoyl Tripeptide-38** and a placebo cream. They are instructed to apply the assigned cream to the entire face twice daily (morning and evening) for a period of 2 months.^[10]
- **Efficacy Assessment:** Wrinkle parameters are assessed at baseline and after 2 months of product use.

- Fringe Projection (FOITS): This non-invasive technique is used to create a 3D model of the skin surface, allowing for the precise measurement of wrinkle volume, depth, and skin roughness.[10]
- Instrumental Measurements: Devices such as the Visioface®, Tewameter®, and Cutometer® can be used to objectively measure wrinkle depth and volume, transepidermal water loss (TEWL), and skin elasticity, respectively.[2]
- Data Analysis: The changes in wrinkle parameters from baseline to the end of the study are statistically analyzed to determine the significance of the treatment effect compared to the placebo.

Conclusion

Palmitoyl Tripeptide-38 is a well-characterized lipopeptide with a clear mechanism of action and compelling scientific evidence supporting its efficacy as an anti-aging ingredient. Its ability to stimulate the synthesis of multiple key components of the extracellular matrix and the dermal-epidermal junction makes it a valuable active for formulations aimed at reducing the appearance of wrinkles and improving overall skin health. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the potential of **Palmitoyl Tripeptide-38** in dermatological and cosmetic applications.

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